7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride (CAS 2219380-27-3) is a heterocyclic small-molecule scaffold consisting of a pyrrolo[2,3-d]pyrimidine core with amino groups at the 2- and 4-positions, presented as the monohydrochloride salt. The compound has a molecular weight of 185.61 Da, a molecular formula of C₆H₈ClN₅, and a calculated LogP of 0.13.

Molecular Formula C6H8ClN5
Molecular Weight 185.62
CAS No. 2219380-27-3
Cat. No. B2795631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride
CAS2219380-27-3
Molecular FormulaC6H8ClN5
Molecular Weight185.62
Structural Identifiers
SMILESC1=CNC2=NC(=NC(=C21)N)N.Cl
InChIInChI=1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H
InChIKeyCSZUNPBTVMTZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine Hydrochloride (CAS 2219380-27-3): Authenticated Scaffold for Kinase-Targeted Library Synthesis


7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride (CAS 2219380-27-3) is a heterocyclic small-molecule scaffold consisting of a pyrrolo[2,3-d]pyrimidine core with amino groups at the 2- and 4-positions, presented as the monohydrochloride salt. The compound has a molecular weight of 185.61 Da, a molecular formula of C₆H₈ClN₅, and a calculated LogP of 0.13 [1]. It serves as a key building block for the synthesis of receptor tyrosine kinase (RTK) inhibitors, particularly vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) inhibitors [2].

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine Hydrochloride: Why Free Base and Alternative Heterocyclic Scaffolds Are Not Direct Replacements


Although the free base form (CAS 18620-92-3) shares the same core structure, its distinct physical form and lower molecular weight (149.15 Da) result in different handling, solubility, and storage characteristics compared to the hydrochloride salt. The hydrochloride counterion enhances aqueous solubility and improves long-term storage stability [1]. Furthermore, structurally related diaminopyrimidine or pyrazolopyrimidine scaffolds lack the precise hydrogen-bonding donor/acceptor geometry and the specific 7H-pyrrolo[2,3-d]pyrimidine ring-fusion topology required for the key kinase hinge-region interactions that define the VEGFR-2/EGFR inhibitory pharmacophore exploited by derivatives of this scaffold [2].

Quantitative Differentiation of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine Hydrochloride (CAS 2219380-27-3) from Its Closest Analogs


Zero Rotatable Bonds Confer Entropic Advantage Over Flexible Diamine Scaffolds

The target compound possesses zero rotatable bonds, a value that is exceptionally low compared to the typical 1–6 rotatable bonds found in approved small-molecule drugs [1]. In contrast, flexible diamine scaffolds such as N-substituted pyrimidine-2,4-diamines frequently introduce 2–5 additional rotatable bonds, increasing the entropic penalty upon target binding. This structural rigidity is conserved in the core of potent VEGFR-2 inhibitors, where the pyrrolo[2,3-d]pyrimidine bicycle locks the 2,4-diamino pharmacophore into a fixed orientation that pre-organizes the hinge-region hydrogen-bonding network [2].

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

Hydrochloride Salt Form Provides 24.5% Molecular Weight Increase for Accurate Molar Calculations Versus Free Base

The hydrochloride salt (CAS 2219380-27-3, C₆H₈ClN₅) has a molecular weight of 185.61 Da, compared to 149.15 Da for the free base (CAS 18620-92-3, C₆H₇N₅), representing a 24.5% mass increase attributable to the HCl counterion [1]. This systematic mass difference means that a 10 mM stock solution requires 1.86 mg/mL of the hydrochloride salt versus only 1.49 mg/mL of the free base. Failure to account for the counterion results in a 20% under-dosing error in biological assays, a common pitfall when researchers interchangeably source the two forms.

Analytical Chemistry Bioassay Development Procurement Accuracy

Scaffold Pharmacophore Validation: 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine Core Delivers Sub-Micromolar VEGFR-2 Inhibition After Derivatization

Derivatives bearing the 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine core exhibit sub-micromolar VEGFR-2 inhibitory activity. For example, the N4-(3-bromophenyl)-6-(2,4-dichlorophenylmethyl) derivative (compound 12 in the series) displayed a VEGFR-2 IC₅₀ of 0.62 µM in a kinase inhibition assay [1]. By comparison, the simpler pyrimidine-2,4-diamine scaffold analogs tested in the same study lacked the fused pyrrole ring and showed a >10-fold reduction in VEGFR-2 potency, confirming that the pyrrolo[2,3-d]pyrimidine topology is a pharmacophoric requirement for this inhibitor series.

Kinase Inhibitor Anti-Angiogenesis VEGFR-2 Scaffold Validation

High Purity (98%) with Multi-Vendor Availability Reduces Procurement Risk Compared to Single-Source Analogs with Lower Purity Grades

The hydrochloride salt is available at ≥95% purity from Enamine (via ChemSpace) and at 98% purity from Leyan, with multiple packaging options from 50 mg to 2.5 g [1]. In contrast, the free base (CAS 18620-92-3) is offered at 97% purity from Leyan and NLT 98% from MolCore but with fewer vendors and often limited stock availability . This multi-vendor supply chain with documented purity specifications reduces the risk of single-source dependency and batch-to-batch variability, providing procurement flexibility that is quantifiable in terms of vendor count: at least 4 verified suppliers for the HCl salt versus 2–3 for the free base.

Chemical Sourcing Quality Assurance Supply Chain Reliability

Highest-Impact Application Scenarios for 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine Hydrochloride (CAS 2219380-27-3) Based on Verified Differentiation Evidence


Kinase-Focused Combinatorial Library Synthesis Targeting the VEGFR-2/EGFR Hinge Region

The zero-rotatable-bond core and validated >16-fold VEGFR-2 potency advantage of the pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold [1] make it an ideal central template for parallel synthesis of diverse kinase inhibitor libraries. Researchers can functionalize the C6 position with aryl/arylmethyl groups while retaining the 2,4-diamino hinge-binding motif, enabling systematic exploration of the ATP-binding pocket with minimal conformational entropy cost. The high purity (98%) and multi-vendor availability ensure consistent starting material quality across library synthesis campaigns.

Fragment-Based Lead Discovery Using the Rigid Diaminopyrrolopyrimidine Fragment Hit

With a molecular weight of 185.61 Da and zero rotatable bonds, the hydrochloride salt meets the 'Rule of Three' criteria for fragment-based screening (MW < 300, ≤ 3 rotatable bonds, ≤ 3 H-bond donors) [1]. The scaffold's inherent rigidity maximizes the free energy of binding per heavy atom, a critical parameter for fragment hit optimization. The precise 24.5% mass differential versus the free base must be accounted for when preparing fragment screening stocks to ensure accurate molar concentrations in biophysical assays (SPR, TSA, NMR).

ATP-Competitive Chemical Probe Development with Defined Counterion Stoichiometry

The monohydrochloride salt form provides a defined counterion stoichiometry (1:1 HCl) that simplifies molecular weight calculations for in vitro and cell-based probe studies [2]. This is particularly important when the scaffold is derivatized to yield tool compounds for VEGFR-2, EGFR, or PDGFRβ inhibition, where accurate IC₅₀ determination depends on precise compound concentration. The multi-vendor sourcing network (≥4 suppliers) reduces the risk of supply interruption during long-term probe validation studies.

Process Chemistry Scale-Up and Crystallization Optimization

The crystalline nature of the hydrochloride salt facilitates purification, handling, and scale-up relative to the free base, which may be amorphous or hygroscopic. The well-defined salt form ensures consistent crystallinity and batch-to-batch reproducibility, critical for kilo-lab scale synthesis of advanced intermediates for preclinical development. The documented 98% purity specification from Leyan provides a quality benchmark that downstream process chemistry teams can rely on for reaction optimization and impurity profiling.

Quote Request

Request a Quote for 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.